molecular formula C22H22N2O3 B2667310 2-(4-benzyl-3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid CAS No. 1011349-22-6

2-(4-benzyl-3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid

Cat. No.: B2667310
CAS No.: 1011349-22-6
M. Wt: 362.429
InChI Key: VRNUJNCMUKRTPJ-UHFFFAOYSA-N
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Description

2-(4-Benzyl-3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid is a complex organic compound characterized by its pyrazole and phenyl groups

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases.

  • Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the condensation of benzylamine with acetylacetone in the presence of a suitable catalyst, followed by further reactions to introduce the phenyl and carboxylic acid groups.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation typically results in the formation of carboxylic acids or ketones.

  • Reduction reactions can produce alcohols or amines.

  • Substitution reactions may yield derivatives with different substituents on the pyrazole or phenyl rings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • Pyrazole derivatives: These compounds share the pyrazole ring structure and are used in various applications, including pharmaceuticals and agrochemicals.

  • Phenylbutanoic acids: These compounds contain the phenyl and carboxylic acid groups and are known for their biological activity.

Uniqueness: 2-(4-Benzyl-3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid stands out due to its specific combination of functional groups, which can lead to unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-benzyl-3,5-dimethylpyrazol-1-yl)-4-oxo-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-15-19(13-17-9-5-3-6-10-17)16(2)24(23-15)20(22(26)27)14-21(25)18-11-7-4-8-12-18/h3-12,20H,13-14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNUJNCMUKRTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(CC(=O)C2=CC=CC=C2)C(=O)O)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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